molecular formula C23H28N4O5S B2799511 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941893-89-6

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2799511
CAS No.: 941893-89-6
M. Wt: 472.56
InChI Key: SQWVMMMYXHOVTO-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the N1-position and a 4-sulfamoylphenethyl moiety at the N2-position. This compound’s design likely targets enzyme inhibition or receptor modulation, given the structural similarities to other oxalamides with confirmed bioactivity (e.g., cytochrome P450 4F11-activated inhibitors and umami agonists) .

Properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-15(2)23(30)27-13-3-4-17-7-8-18(14-20(17)27)26-22(29)21(28)25-12-11-16-5-9-19(10-6-16)33(24,31)32/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVMMMYXHOVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound characterized by a unique structural framework that integrates a tetrahydroquinoline moiety with an oxalamide linkage. Its chemical complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Tetrahydroquinoline moiety : Known for various pharmacological effects including antitumor and antimicrobial properties.
  • Sulfamoyl group : Often enhances antibacterial efficacy and may contribute to the compound's overall biological activity.
  • Oxalamide linkage : Associated with diverse pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes the potential biological activities linked to its structural features:

Component Biological Activity
Tetrahydroquinoline derivativesAntimicrobial and anticancer properties
Sulfamoylphenethyl compoundsAntibacterial properties
OxalamidesDiverse pharmacological effects

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. This interaction could modulate their activity, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activities of related compounds within the same structural class. For instance:

  • Antitumor Activity : A study on tetrahydroquinoline derivatives indicated their potential to inhibit cancer cell proliferation and migration. These findings suggest that compounds like this compound may share similar pathways in combating tumor growth.
  • Antimicrobial Properties : Research on sulfamoylphenethyl derivatives has demonstrated their effectiveness against various bacterial strains. The presence of the sulfamoyl group in this compound may enhance its antibacterial action.

Synthesis and Development

The synthesis of this compound can be achieved through various methods that highlight its chemical versatility. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related oxalamides, highlighting substituents, molecular weight, and key properties:

Compound Name N1-Side Substituent N2-Side Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 1-isobutyryl-THQ-7-yl 4-sulfamoylphenethyl ~495 (estimated) High polarity (sulfamoyl), potential enzyme inhibition
Compound 16 (N1-(4-hydroxybenzoylphenyl)-oxalamide) 4-hydroxybenzoylphenyl 4-methoxyphenethyl ~407 (calculated) Hydroxy group enhances solubility; dimerization observed (23%)
S336 (Umami agonist) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~428 (estimated) Methoxy and pyridine groups for TAS1R1/R3 receptor binding; NOEL: 100 mg/kg
Compound Sulfamoylphenyl Pyridin-2-yl sulfamoyl 493.53 High molecular weight; yellowish-white solid; moderate yield (58.59%)
Analog 1-isobutyryl-THQ-7-yl 4-methylbenzyl ~435 (estimated) Increased lipophilicity (methyl vs. sulfamoyl); potential tissue penetration

Key Observations:

  • Polarity and Solubility: The target compound’s sulfamoyl group improves water solubility compared to methyl () or methoxy (Compound 16) substituents but may reduce membrane permeability .
  • Synthetic Challenges: Compound 16’s dimerization (23%) and compound’s moderate yield (58.59%) highlight synthetic complexities in oxalamide synthesis .

Toxicological and Metabolic Profiles

  • NOEL Values: S336 and related food additives () exhibit NOELs up to 100 mg/kg, suggesting low toxicity. The target compound’s sulfamoyl group may lower NOEL due to possible sulfonamide-related idiosyncratic reactions .
  • Metabolic Pathways: Oxalamides generally undergo hydrolysis, oxidation, and glucuronidation. The target compound’s THQ and sulfamoyl groups may favor oxidative metabolism over hydrolysis, contrasting with S336’s methoxy-driven O-demethylation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

  • Answer: The synthesis involves three key steps:

Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction using aniline derivatives and ketones under acidic conditions (e.g., HCl or TFA) .

Isobutyryl group introduction : Acylation of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base (e.g., pyridine or Et3_3N) .

Oxalamide bridge assembly : Reacting the sulfamoylphenethylamine with oxalyl chloride or activated oxalate esters under controlled pH (6–7) to avoid side reactions .

  • Critical conditions : Temperature (0–25°C for acylation), solvent polarity (DCM for oxalamide coupling), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing purity and structural confirmation?

  • Answer:

  • 1^1H/13^13C NMR : Confirm regiochemistry of the tetrahydroquinoline and sulfamoylphenethyl groups (e.g., aromatic protons at δ 6.8–7.4 ppm) .
  • HRMS/ESI-MS : Validate molecular weight (e.g., [M+H]+^+ at m/z ~517) .
  • HPLC-PDA : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer:

  • Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX) using fluorometric assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

  • Answer:

  • Modifications :
  • Tetrahydroquinoline ring : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 6 to enhance metabolic stability .
  • Sulfamoylphenethyl : Replace -SO2_2NH2_2 with -SO2_2Me to reduce off-target interactions .
  • Assays :
  • SPR/Biacore : Measure binding kinetics to purified targets (e.g., KD values) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported IC50_{50} values across studies?

  • Answer:

  • Standardization : Use identical assay buffers (e.g., 25 mM HEPES, pH 7.5) and cell lines (e.g., HEK293 for kinase assays) .
  • Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity .
  • Data normalization : Express IC50_{50} as % inhibition relative to vehicle controls to minimize batch variability .

Q. How can metabolic stability be improved without compromising potency?

  • Answer:

  • Prodrug approaches : Mask the sulfamoyl group as a phosphonamide for enhanced plasma stability .
  • Isotopic labeling : Introduce 2^2H or 19^19F at metabolically vulnerable sites (e.g., tetrahydroquinoline C-4) for tracer studies .
  • In vitro assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

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